
3-Ethoxy-2-methoxy-pyridine
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Overview
Description
3-Ethoxy-2-methoxy-pyridine is a pyridine derivative featuring ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) substituents at the 3- and 2-positions of the pyridine ring, respectively. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. Pyridine derivatives with alkoxy groups are often utilized as intermediates in cross-coupling reactions, drug candidates, or protective group strategies due to their electronic and steric modulation of the aromatic ring .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing ethoxy and methoxy groups into pyridine rings?
- Methodology : Nucleophilic substitution is a primary method. For example, alkoxy groups can be introduced via reaction of halogenated pyridines (e.g., 3-chloropyridine derivatives) with sodium ethoxide or methoxide under basic conditions (K₂CO₃ or NaH). Protecting groups may be required to prevent undesired substitutions .
- Example : 3-Chloro-2-(4-methoxybenzyloxy)pyridine is synthesized by reacting 3-chloropyridine with 4-methoxybenzyl alcohol in the presence of K₂CO₃ .
Q. How can 3-Ethoxy-2-methoxy-pyridine be purified after synthesis?
- Methodology : Use column chromatography (silica gel, eluents like hexane/ethyl acetate) or recrystallization (solvents: ethanol/water mixtures). Monitor purity via TLC or HPLC .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm; pyridine ring protons split based on substitution pattern) .
- IR : Detect C-O-C stretches (~1100–1250 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy/methoxy groups) .
Advanced Research Questions
Q. How can conflicting spectroscopic data across studies be resolved?
- Methodology :
- Compare data under identical conditions (solvent, temperature).
- Validate using computational tools (e.g., DFT calculations for NMR chemical shifts) .
- Cross-reference with X-ray crystallography if single crystals are available .
Q. What role do steric and electronic effects play in substitution reactions of this compound?
- Analysis :
- Steric Effects : Bulky substituents (e.g., 4-methoxybenzyloxy in ) hinder reactions at adjacent positions.
- Electronic Effects : Methoxy groups act as electron-donating substituents, directing electrophiles to meta/para positions .
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Methodology :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Assess binding affinities for biological targets (e.g., enzymes in drug discovery) .
Q. What strategies optimize the design of this compound derivatives for biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with fluorinated groups) and evaluate cytotoxicity or receptor binding .
- In Silico Screening : Use virtual libraries to prioritize derivatives with favorable ADMET properties .
Q. How is regioselectivity analyzed in electrophilic substitution reactions of substituted pyridines?
- Methodology :
- Use directing groups (e.g., methoxy in 2-position directs electrophiles to 5-position).
- Monitor reaction outcomes via LC-MS or GC-MS to quantify product ratios .
Q. Data Contradiction Analysis
Example Scenario : Conflicting reports on the stability of this compound under acidic conditions.
- Resolution Steps :
- Replicate experiments using standardized protocols (pH, temperature).
- Characterize degradation products via HPLC-MS.
- Compare with computational degradation pathways (e.g., using Cheminformatics tools) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Ethoxy-2-methoxy-pyridine with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:
Electron-Donating vs. Electron-Withdrawing Groups
- This compound : Both ethoxy and methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. Ethoxy’s larger size may confer greater steric hindrance compared to methoxy, influencing regioselectivity in reactions .
- 2-Chloro-6-methoxypyridin-3-amine : Chlorine (electron-withdrawing) and methoxy (electron-donating) create electronic asymmetry, making the NH₂ group nucleophilic for derivatization in drug synthesis .
Steric and Protective Group Strategies
- 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine : The methoxymethoxy (–OCH₂OCH₃) group acts as a protective moiety, preventing undesired reactivity at the 3-position during multi-step syntheses. This contrasts with this compound, where ethoxy is less commonly used as a protective group .
Research Findings and Gaps
- Key Applications: Ethoxy/methoxy pyridines are understudied compared to chloro or amino derivatives. However, their dual alkoxy groups may improve solubility and reduce toxicity in drug design .
- Data Limitations : Direct experimental data (e.g., NMR, solubility) for this compound are absent in the evidence. Analogous compounds suggest logP values ~1.5–2.5, suitable for CNS drug candidates.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-ethoxy-2-methoxypyridine |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7-5-4-6-9-8(7)10-2/h4-6H,3H2,1-2H3 |
InChI Key |
KPDCZLPRTABGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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